molecular formula C9H11N3O2 B3005936 Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate CAS No. 2248316-09-6

Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate

Cat. No. B3005936
CAS RN: 2248316-09-6
M. Wt: 193.206
InChI Key: SSEWUZIWIVBIHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . These compounds contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . Pyrrole-containing compounds are known to participate in various chemical reactions due to the presence of the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . These compounds are typically solid at room temperature .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . These compounds are typically associated with various hazard statements such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-12-5-6(4-10)7(11)8(12)9(13)14-2/h5H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWUZIWIVBIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=C1C(=O)OC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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